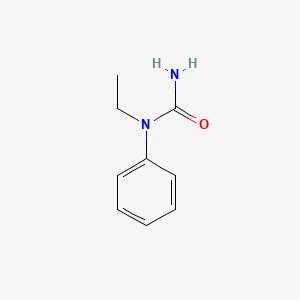

Urea, 1-ethyl-1-phenyl-

CAS No.: 63098-95-3

Cat. No.: VC18963744

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63098-95-3 |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | 1-ethyl-1-phenylurea |

| Standard InChI | InChI=1S/C9H12N2O/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,12) |

| Standard InChI Key | BSRGHKIDHIAMAS-UHFFFAOYSA-N |

| Canonical SMILES | CCN(C1=CC=CC=C1)C(=O)N |

Introduction

Key Findings

1-Ethyl-1-phenylurea (CAS 621-04-5) is a substituted urea derivative with the molecular formula and a molecular weight of 164.20 g/mol. This compound features a urea core () modified by an ethyl group and a phenyl group attached to adjacent nitrogen atoms. Its synthesis, physicochemical properties, and applications in organic chemistry and pharmaceuticals are explored herein, supported by diverse sources including patents, academic publications, and chemical databases .

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

1-Ethyl-1-phenylurea is systematically named 1-ethyl-3-phenylurea under IUPAC guidelines. Its structure consists of a central urea moiety with an ethyl group () and a phenyl group () bonded to the nitrogen atoms. The canonical SMILES representation is , and its InChIKey is .

Physicochemical Properties

Key properties include:

The compound’s low solubility in water is attributed to its hydrophobic phenyl and ethyl substituents, which reduce polarity .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

1-Ethyl-1-phenylurea is typically synthesized via nucleophilic substitution or urea-forming reactions:

-

Reaction of 1-Ethyl-1-phenylamine with Isocyanates:

This method employs anhydrous conditions in polar aprotic solvents (e.g., DMF or THF) under reflux . -

Catalytic Urea Formation:

A patent (WO2019044462A1) describes using halogenated carbonate esters (e.g., methyl monochlorocarbonate) with aromatic amines in the presence of bases like or triethylamine .

Optimized Reaction Conditions

-

Yield: Up to 85% in optimized setups using Design of Experiments (DOE) and Response Surface Methodology (RSM).

Physicochemical and Spectroscopic Analysis

Spectroscopic Characterization

-

NMR:

-

FT-IR:

-

: 1640–1680 cm, : 3300 cm.

-

Stability and Reactivity

-

Hydrolytic Sensitivity: Stable in neutral conditions but hydrolyzes in acidic/basic media to form aniline derivatives.

Applications in Scientific Research

Pharmaceutical Intermediates

1-Ethyl-1-phenylurea serves as a precursor in synthesizing complement inhibitors (e.g., derivatives in WO2019044462A1) . Modifications to its alkyl chain (e.g., five- or six-carbon extensions) enhance bioactivity, with IC values as low as 13 nM .

Industrial Applications

-

Stabilizers: Nitro derivatives (e.g., 2-nitro ethyl Centralite) are used in propellant stabilizers, as documented in defense research (ADA198333) .

-

Thermosensitive Materials: N,N'-Diarylurea derivatives are employed in heat-sensitive recording systems (EP4253075A2) .

Comparative Analysis with Analogous Ureas

Table 1: Structural and Functional Comparison

Key Insight: Ethyl substitution enhances steric hindrance, reducing solubility but improving thermal stability compared to methyl analogs .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume